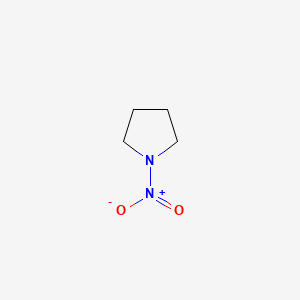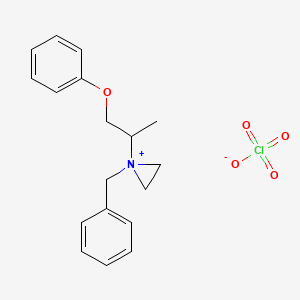![molecular formula C12H11BrFN B13420510 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide CAS No. 587-78-0](/img/structure/B13420510.png)
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11BrFN It is known for its unique structure, which includes a pyridinium ion bonded to a 4-fluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with pyridine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to a pyridine derivative.
Addition reactions: The compound can react with electrophiles, such as halogens or acids, to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in an aqueous or alcoholic medium.
Oxidation and reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used under controlled conditions.
Addition reactions: Halogens like chlorine or bromine, and acids like hydrochloric acid, are used in these reactions.
Major Products Formed
Nucleophilic substitution: Products include 1-[(4-Fluorophenyl)methyl]pyridine derivatives with different substituents replacing the bromide ion.
Oxidation and reduction: Products include reduced or oxidized forms of the original compound.
Addition reactions: Products include halogenated or protonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium fluoride: Similar structure but with a fluoride ion instead of bromide.
Uniqueness
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion and a 4-fluorobenzyl group, which imparts distinct chemical and biological properties. The bromide ion also influences its reactivity and solubility compared to other halide derivatives.
Eigenschaften
CAS-Nummer |
587-78-0 |
|---|---|
Molekularformel |
C12H11BrFN |
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11FN.BrH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
XJTGKKJROUMQOH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)

![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)

![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)



